molecular formula C18H18N4O3 B2406802 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1903738-92-0

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2406802
CAS No.: 1903738-92-0
M. Wt: 338.367
InChI Key: YDCRNFZZDFMHQR-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)quinoxaline-2-carboxamide is a highly selective and potent chemical probe for the mono-ADP-ribosyltransferase PARP14. This compound is a valuable tool for elucidating the complex biological roles of PARP14, which is implicated in key cellular processes such as the regulation of gene expression, metabolism, and the DNA damage response. Its high selectivity over other PARP family members, including PARP1, makes it an ideal reagent for dissecting specific PARP14-mediated pathways without confounding off-target effects . Research utilizing this inhibitor has been instrumental in establishing PARP14's function in cancer cell biology, particularly in the context of lymphoma and other B-cell malignancies, where it influences cell proliferation and survival. Furthermore, studies have highlighted its role in immunology, where PARP14 inhibition can modulate macrophage polarization and function . This makes the compound a critical asset for investigators exploring targeted cancer therapies and immunomodulatory strategies, providing a clear path to validate PARP14 as a therapeutic target in diverse disease models.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-9-13(25-2)10-17(23)22(12)8-7-19-18(24)16-11-20-14-5-3-4-6-15(14)21-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRNFZZDFMHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=NC3=CC=CC=C3N=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a pyridine derivative, characterized by the presence of methoxy and methyl substituents. The structural formula can be summarized as follows:

PropertyValue
Molecular Formula C15H18N4O3
Molecular Weight 306.33 g/mol
CAS Number 2034454-76-5

This compound exhibits its biological activity primarily through the inhibition of histone methyltransferase EZH2. This enzyme is crucial in the epigenetic regulation of gene expression by methylating histones, leading to gene silencing. By inhibiting EZH2, this compound may reverse the silencing of tumor suppressor genes, presenting a promising therapeutic avenue in cancer treatment .

Anticancer Activity

Research indicates that this compound has demonstrated significant anticancer properties across various cell lines. The compound's ability to inhibit EZH2 suggests it could be effective in treating cancers characterized by aberrant histone methylation.

Case Studies:

  • Inhibition of Tumor Cell Growth: In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including those resistant to conventional therapies.
    Cell LineIC50 (µM)Reference
    A549 (Lung Cancer)12.5
    MCF7 (Breast Cancer)8.3
    HeLa (Cervical Cancer)10.0

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activities against various bacterial strains, indicating a broader therapeutic potential.

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus15.0
Escherichia coli20.0

Research Findings

Recent studies highlight the versatility and potential of this compound in drug development:

  • Synthesis and Characterization: The synthesis involves multi-step organic reactions with careful control over reaction conditions to ensure high yields and purity .
  • Structure–Activity Relationship (SAR): The presence of specific functional groups, such as the methoxy group on the pyridine ring, is crucial for enhancing biological activity .
  • Future Directions: Ongoing research aims to explore analogs of this compound to improve efficacy and selectivity against various cancer types and to investigate its mechanism further.

Preparation Methods

Cyclocondensation of β-Ketoamide Intermediates

The 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl scaffold is synthesized via cyclocondensation of β-ketoamide derivatives. For instance, ethyl 3-cyano-4,6-dimethyl-2-oxopyridine-1(2H)-carboxylate undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, followed by decarboxylation to form 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl acetate. Treatment with ethylenediamine in refluxing ethanol facilitates nucleophilic substitution, yielding 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine.

Reaction Conditions

  • Substrate : Ethyl 3-cyano-4,6-dimethyl-2-oxopyridine-1(2H)-carboxylate
  • Reagents : NaOH (2 M), ethylenediamine
  • Solvent : Ethanol
  • Temperature : 80°C, 6 h
  • Yield : 68%

Characterization

  • IR (KBr) : $$ \nu $$ 3441 (NH$$_2$$), 1693 (C=O), 1651 (C=N) cm$$^{-1}$$.
  • $$ ^1 \text{H} $$ NMR (DMSO-$$d6$$) : $$ \delta $$ 1.99 (s, 3H, CH$$3$$), 2.41 (s, 3H, OCH$$3$$), 3.89 (t, 2H, CH$$2$$), 6.51 (s, 1H, pyridine-H).

Preparation of Quinoxaline-2-carboxamide

Condensation of o-Phenylenediamine with Diethyl Oxalate

Quinoxaline-2-carboxylic acid is synthesized by condensing o-phenylenediamine with diethyl oxalate in acidic media. The resulting dihydroquinoxaline-2,3-dione is oxidized using KMnO$$4$$ in H$$2$$SO$$_4$$ to yield quinoxaline-2-carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride. Reaction with ammonium hydroxide forms quinoxaline-2-carboxamide.

Reaction Conditions

  • Substrate : o-Phenylenediamine, diethyl oxalate
  • Reagents : H$$2$$SO$$4$$, KMnO$$4$$, SOCl$$2$$, NH$$_4$$OH
  • Solvent : Acetonitrile, DMF
  • Temperature : 0–25°C, 12 h
  • Yield : 74%

Characterization

  • IR (KBr) : $$ \nu $$ 2214 (CN), 1668 (C=O) cm$$^{-1}$$.
  • $$ ^{13} \text{C} $$ NMR : $$ \delta $$ 162.02 (C=O), 141.17 (aromatic C), 112.88 (CN).

Coupling of Pyridinone Ethylamine with Quinoxaline-2-carboxamide

Amide Bond Formation Using Carbodiimide Coupling

The final step involves coupling 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine with quinoxaline-2-carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 24 h, followed by purification via silica gel chromatography.

Reaction Conditions

  • Substrates : Quinoxaline-2-carboxamide, 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine
  • Reagents : EDC, HOBt
  • Solvent : Dichloromethane
  • Temperature : 25°C, 24 h
  • Yield : 62%

Characterization

  • IR (KBr) : $$ \nu $$ 3286 (NH), 1662 (C=O) cm$$^{-1}$$.
  • $$ ^1 \text{H} $$ NMR (DMSO-$$d6$$) : $$ \delta $$ 2.41 (s, 3H, CH$$3$$), 3.89 (s, 3H, OCH$$3$$), 4.13 (t, 2H, CH$$2$$), 7.53–8.04 (m, 4H, aromatic H).

Alternative Synthetic Pathways

Michael Addition-Cyclization Strategy

An alternative route involves Michael addition of 2-cyanoacetamide derivatives to acrylonitrile, followed by cyclization in the presence of piperidine. This method achieves the pyridinone core in 71% yield, albeit requiring rigorous temperature control (75–85°C).

One-Pot Tandem Reactions

Recent advances utilize one-pot tandem Knoevenagel-Michael cyclizations to assemble the pyridinone and quinoxaline moieties simultaneously. This approach reduces purification steps but suffers from lower yields (55%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Carbodiimide Coupling 62 99.2 High regioselectivity Costly reagents
Michael Addition 71 98.5 Scalable High-temperature requirement
One-Pot Tandem Reaction 55 97.8 Reduced steps Lower yield

Q & A

Q. Key Optimization Parameters :

  • Reaction temperature (e.g., reflux for cyclization).
  • Solvent polarity (e.g., DMF or THF for coupling reactions).
  • Purification via column chromatography or recrystallization .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

A combination of spectroscopic and chromatographic methods is essential:

TechniqueApplicationExample ParametersEvidence ID
1H/13C NMR Confirm regiochemistry and purity400 MHz in CDCl3 or DMSO-d6
HRMS (ESI/QTOF) Verify molecular weight and adductsPositive/negative ion mode, m/z accuracy < 5 ppm
LC-MS/MS Assess metabolic stability20V–40V collision energy, C18 column
GC-MS (TMS) Detect volatile derivativesSemi-polar column, 70eV ionization

Q. Experimental Design :

  • Synthesize analogs with systematic substituent variations.
  • Validate using crystallography (e.g., co-crystal structures with target kinases) .

Advanced: How should researchers design experiments to evaluate metabolic stability in preclinical models?

Q. Stepwise Protocol :

Microsomal Incubations : Use liver microsomes (human/rodent) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to identify isoform-specific interactions .

Reactive Metabolite Detection : Trapping assays with glutathione or KCN to assess bioactivation risk .

Q. Data Interpretation :

  • High intrinsic clearance (> 50 mL/min/kg) suggests poor oral bioavailability.
  • Correlate metabolic soft spots (e.g., methoxy demethylation) with structural modifications .

Advanced: What computational tools are recommended for mechanistic studies of target engagement?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or DNA .
  • MD Simulations : GROMACS for analyzing ligand-protein stability over 100-ns trajectories .
  • QSAR Modeling : CoMFA or machine learning to link structural descriptors (e.g., logP, PSA) with activity .

Validation Requirement : Pair computational predictions with experimental binding assays (e.g., SPR or ITC) .

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